4-Chlorohept-3-ene
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Overview
Description
4-Chlorohept-3-ene is an organic compound with the molecular formula C7H13Cl It is an alkene with a chlorine atom attached to the fourth carbon of the heptene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorohept-3-ene can be synthesized through several methods. One common approach involves the chlorination of hept-3-ene using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selectivity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where hept-3-ene and chlorine gas are introduced in a controlled manner. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorohept-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Addition: Halogens like bromine or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted alkenes.
Addition: Formation of dihalides or hydrogenated alkanes.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of heptane.
Scientific Research Applications
4-Chlorohept-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorohept-3-ene depends on the specific reaction it undergoes. For example, in substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the double bond reacts with an electrophile, leading to the formation of a new single bond and the addition of the electrophile across the double bond.
Comparison with Similar Compounds
4-Chlorohept-3-ene can be compared to other similar compounds such as:
4-Bromohept-3-ene: Similar structure but with a bromine atom instead of chlorine.
4-Fluorohept-3-ene: Contains a fluorine atom, leading to different reactivity and properties.
Hept-3-ene: Lacks the halogen substituent, resulting in different chemical behavior.
Uniqueness: The presence of the chlorine atom in this compound imparts unique reactivity and properties compared to its non-halogenated counterpart and other halogenated analogs. This makes it a valuable compound for various chemical transformations and applications.
Properties
CAS No. |
62748-38-3 |
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Molecular Formula |
C7H13Cl |
Molecular Weight |
132.63 g/mol |
IUPAC Name |
4-chlorohept-3-ene |
InChI |
InChI=1S/C7H13Cl/c1-3-5-7(8)6-4-2/h5H,3-4,6H2,1-2H3 |
InChI Key |
IHVCWNOYIUYQAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CCC)Cl |
Origin of Product |
United States |
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